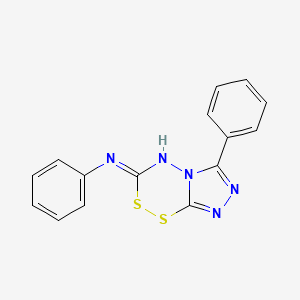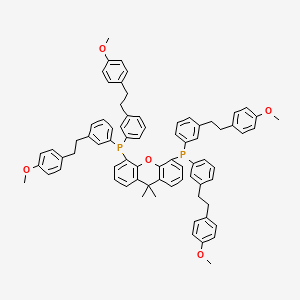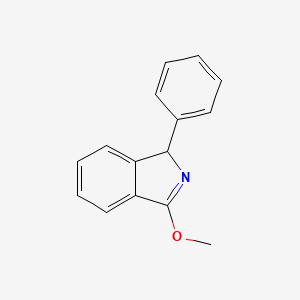
3-Methoxy-1-phenyl-1H-isoindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-1-phenyl-1H-isoindole is a heterocyclic compound that belongs to the isoindole family. Isoindoles are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and organic materials. The presence of a methoxy group at the 3-position and a phenyl group at the 1-position of the isoindole ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-1-phenyl-1H-isoindole can be achieved through several methods. One common approach involves the reaction of 3-methoxybenzaldehyde with phenylhydrazine in the presence of an acid catalyst, followed by cyclization to form the isoindole ring. The reaction typically requires refluxing in a suitable solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-1-phenyl-1H-isoindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding isoindole-3-carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding isoindoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include isoindole-3-carboxylic acids, isoindoline derivatives, and various substituted isoindoles .
Scientific Research Applications
3-Methoxy-1-phenyl-1H-isoindole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound exhibits biological activities such as anti-inflammatory and analgesic effects, making it a potential candidate for drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of organic materials and as an intermediate in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 3-Methoxy-1-phenyl-1H-isoindole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects. Additionally, it can interact with cellular signaling pathways, influencing cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-1-phenyl-1H-indole: Similar in structure but lacks the isoindole ring.
1-Phenyl-1H-isoindole: Lacks the methoxy group at the 3-position.
3-Methoxy-1H-isoindole: Lacks the phenyl group at the 1-position
Uniqueness
3-Methoxy-1-phenyl-1H-isoindole is unique due to the presence of both the methoxy group and the phenyl group, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential as a versatile building block in organic synthesis and drug development .
Properties
CAS No. |
25365-84-8 |
|---|---|
Molecular Formula |
C15H13NO |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
3-methoxy-1-phenyl-1H-isoindole |
InChI |
InChI=1S/C15H13NO/c1-17-15-13-10-6-5-9-12(13)14(16-15)11-7-3-2-4-8-11/h2-10,14H,1H3 |
InChI Key |
LTGOWYYXVFBQIH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(C2=CC=CC=C21)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


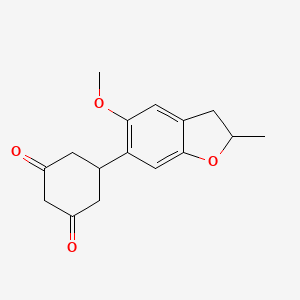
![4'-((2-Butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl)-N-(4,5-dimethylisoxazol-3-yl)-2'-(ethoxymethyl)-N-(methoxymethyl)-[1,1'-biphenyl]-2-sulfonamide](/img/structure/B12899628.png)
![1-[5-Benzyl-4-hydroxy-6-methyl-2-pyrimidinyl]-3-[3,4-dichlorophenyl]guanidine](/img/structure/B12899631.png)
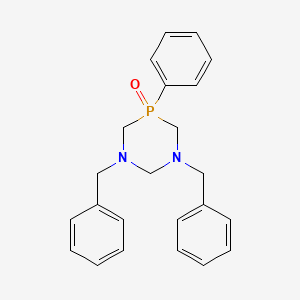
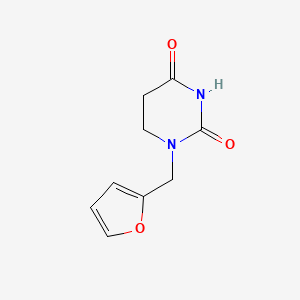
![2-Bromo-1-[2-(pyrrolidin-1-yl)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12899664.png)
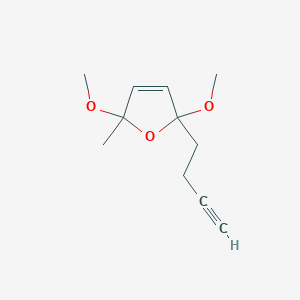

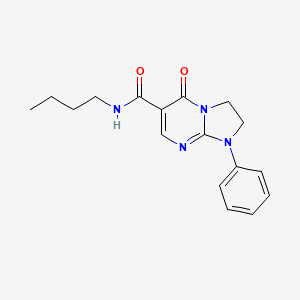
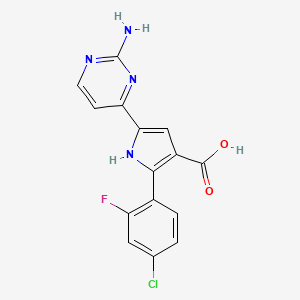
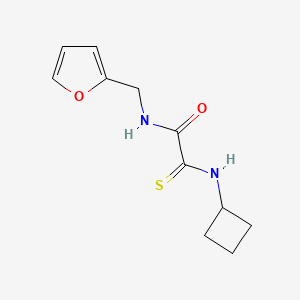
![4-Chloro-2,8-dimethyl-6-phenylimidazo[1,5-a]pyrimidine](/img/structure/B12899687.png)
